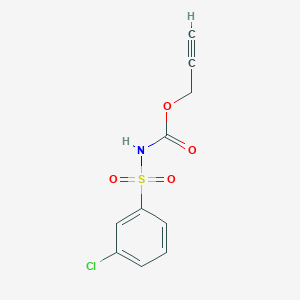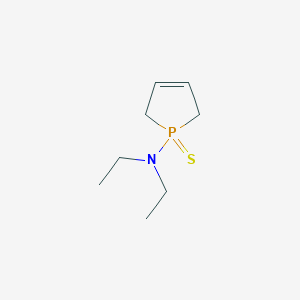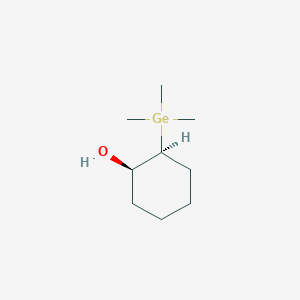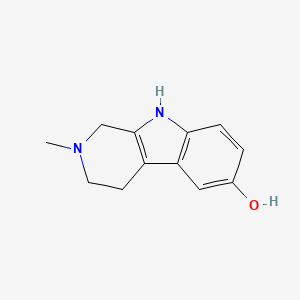
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol is a heterocyclic compound belonging to the beta-carboline family. This compound is characterized by its unique structure, which includes a pyridoindole core with a hydroxyl group at the 6th position and a methyl group at the 2nd position. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol typically involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core. The specific conditions for the synthesis of this compound may include the use of methanol as a solvent and hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of dihydro-beta-carbolines.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the beta-carboline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted beta-carbolines, which can exhibit different biological activities depending on the nature and position of the substituents .
Applications De Recherche Scientifique
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research has shown that beta-carbolines, including this compound, may have potential therapeutic applications in treating neurodegenerative diseases and cancer.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound can increase the levels of these neurotransmitters in the brain, potentially leading to antidepressant and anxiolytic effects . Additionally, it may interact with other receptors and enzymes involved in inflammatory and oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline: This compound has a similar structure but lacks the hydroxyl group at the 6th position.
6-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: This compound has a carbonyl group at the 1st position instead of a hydroxyl group at the 6th position.
Uniqueness
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol is unique due to the presence of both a hydroxyl group at the 6th position and a methyl group at the 2nd position. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
64226-26-2 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C12H14N2O/c1-14-5-4-9-10-6-8(15)2-3-11(10)13-12(9)7-14/h2-3,6,13,15H,4-5,7H2,1H3 |
Clé InChI |
SWZIYPSCWPVCAO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1)NC3=C2C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
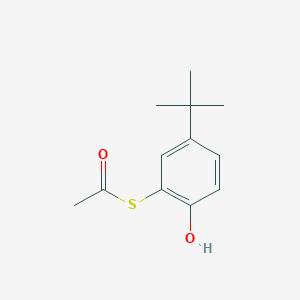
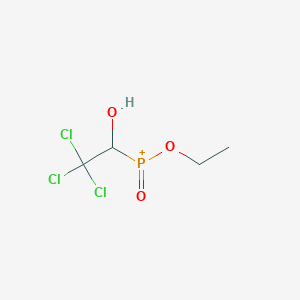
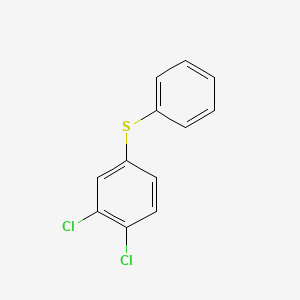
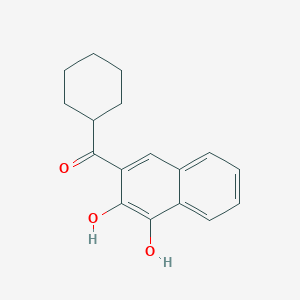

![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
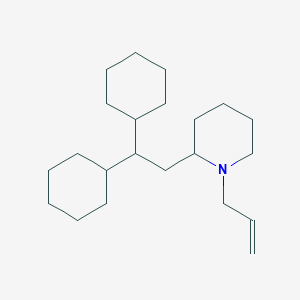
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
